

Unveiling the Spectroscopic Signature of Macrocarpal N: A Technical Guide

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Compound of Interest

Compound Name: Macrocarpal N

Cat. No.: B1180435

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For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data for **Macrocarpal N**, a phloroglucinol derivative isolated from *Eucalyptus globulus*. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics, alongside the experimental protocols utilized for its characterization.

Macrocarpal N, a member of the complex phloroglucinol-sesquiterpene coupled compounds, has been identified as a constituent of *Eucalyptus globulus* leaves. The structural elucidation of this and related compounds is crucial for understanding their biological activities and potential therapeutic applications. The primary reference for the isolation and characterization of **Macrocarpal N** is the work of Osawa et al. (1996) published in the *Journal of Natural Products*. While this publication primarily details the discovery of Macrocarpals H, I, and J, it also reports the isolation of several known macrocarpals, including **Macrocarpal N**.

Spectroscopic Data of Macrocarpal N

The following tables summarize the key spectroscopic data for **Macrocarpal N**, essential for its identification and characterization.

Table 1: Mass Spectrometry (MS) and Infrared (IR) Data for Macrocarpal N

Spectroscopic Technique	Observed Values
High-Resolution Mass Spectrometry (HRMS)	Molecular Formula: C ₂₈ H ₃₈ O ₇
Calculated Mass: 486.2618	
Observed Mass: Data not explicitly available in the cited reference for Macrocarpal N, but the molecular formula was determined.	
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	Specific absorption bands for Macrocarpal N are not detailed in the primary reference. However, typical functional groups for this class of compounds would include:
~3400 (O-H stretching, phenols)	
~2950 (C-H stretching, alkanes)	
~1650 (C=O stretching, conjugated aldehydes)	
~1600, 1450 (C=C stretching, aromatic ring)	

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Macrocarpal N

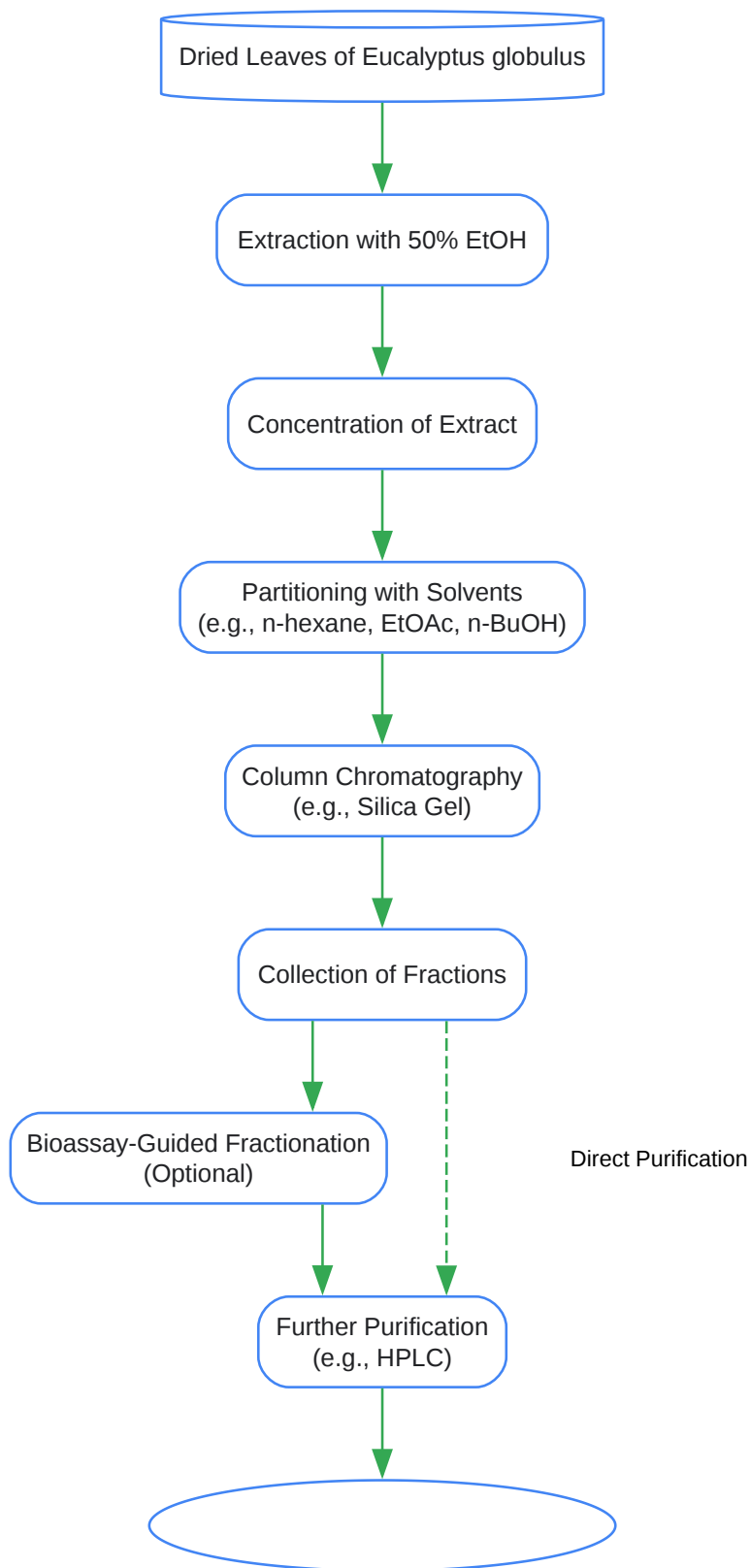
Detailed ¹H and ¹³C NMR data for **Macrocarpal N** are not explicitly provided in the available abstracts and summaries of the primary literature. The original publication by Osawa et al. (1996) would contain the specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) for each proton and carbon atom in the molecule. Researchers are advised to consult the full text of this publication for the complete dataset.

Experimental Protocols

The isolation and structural elucidation of **Macrocarpal N** involved a series of chromatographic and spectroscopic techniques as described by Osawa et al. (1996).

Isolation of Macrocarpal N

The general procedure for the isolation of macrocarpals from *Eucalyptus globulus* leaves is outlined below. This workflow is a representation of the common methods used in natural product chemistry for the separation of complex mixtures.



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Figure 1: General workflow for the isolation of **Macrocarpal N**.

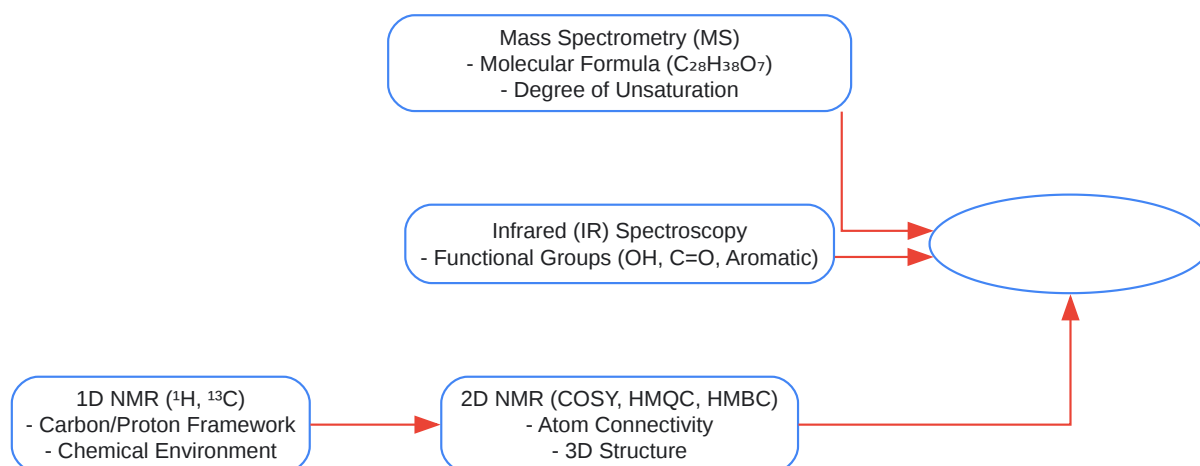
Spectroscopic Analysis

The structural characterization of the isolated compounds was performed using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of **Macrocarpal N**, leading to the establishment of its molecular formula as $C_{28}H_{38}O_7$.
- **Infrared (IR) Spectroscopy:** IR spectroscopy was employed to identify the key functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic moieties.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D (1H and ^{13}C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complete chemical structure of **Macrocarpal N**. These experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The specific solvent used for NMR analysis (e.g., $CDCl_3$, CD_3OD) would be reported in the original publication.

Logical Relationship of Spectroscopic Data in Structure Elucidation

The process of determining the structure of a natural product like **Macrocarpal N** from its spectroscopic data follows a logical progression.



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Figure 2: Logical flow for structure elucidation of **Macrocarpal N**.

For a comprehensive understanding and to access the raw spectroscopic data, it is imperative to consult the original research article by Osawa et al. (1996). This guide serves as a foundational resource, pointing to the key information and methodologies employed in the characterization of **Macrocarpal N**.

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